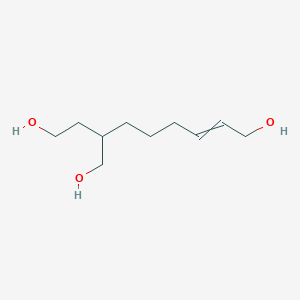

![molecular formula C42H31N3O B12600024 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol CAS No. 878675-01-5](/img/structure/B12600024.png)

4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

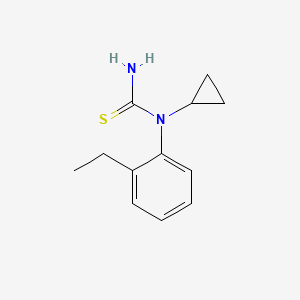

4-[3,6-Bis(diphénylamino)-9H-carbazol-9-YL]phénol est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications diverses. Ce composé présente un groupe phénol lié à un noyau carbazole, qui est en outre substitué par des groupes diphénylamino. La présence de ces groupes fonctionnels confère des propriétés électroniques et photophysiques significatives, ce qui en fait un composé précieux dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 4-[3,6-Bis(diphénylamino)-9H-carbazol-9-YL]phénol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la formation initiale du noyau carbazole, suivie de l'introduction de groupes diphénylamino par des réactions de substitution nucléophile. L'étape finale implique la fixation du groupe phénol dans des conditions contrôlées pour assurer un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris l'utilisation de réacteurs automatisés et de systèmes à flux continu. Ces méthodes garantissent une qualité et une évolutivité cohérentes, ce qui est crucial pour les applications commerciales.

Analyse Des Réactions Chimiques

Types de réactions

4-[3,6-Bis(diphénylamino)-9H-carbazol-9-YL]phénol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe phénol peut être oxydé pour former des quinones.

Réduction : Le composé peut être réduit pour former des hydroquinones.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers carbazoles substitués, des quinones et des hydroquinones, en fonction des conditions réactionnelles et des réactifs utilisés.

Applications de la recherche scientifique

4-[3,6-Bis(diphénylamino)-9H-carbazol-9-YL]phénol a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour synthétiser des molécules organiques complexes et étudier les mécanismes réactionnels.

Biologie : Employé dans le développement de sondes fluorescentes et de capteurs pour l'imagerie biologique.

Médecine : Enquête sur son utilisation potentielle dans les systèmes d'administration de médicaments et les agents thérapeutiques.

Industrie : Utilisé dans la production de diodes électroluminescentes organiques (OLED) et d'autres dispositifs électroniques en raison de ses excellentes propriétés photophysiques

Mécanisme d'action

Le mécanisme d'action de 4-[3,6-Bis(diphénylamino)-9H-carbazol-9-YL]phénol implique son interaction avec diverses cibles moléculaires et voies. Les propriétés électroniques du composé lui permettent de participer à des réactions de transfert d'électrons, ce qui en fait un catalyseur photoredox efficace. Sa capacité à absorber et à émettre de la lumière le rend également utile dans la photothérapie dynamique et les applications d'imagerie .

Applications De Recherche Scientifique

4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties

Mécanisme D'action

The mechanism of action of 4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it an effective photoredox catalyst. Its ability to absorb and emit light also makes it useful in photodynamic therapy and imaging applications .

Comparaison Avec Des Composés Similaires

Composés similaires

- 3,6-Bis[4-(diphénylamino)phényl]-9H-carbazole

- 4,6-Bis((E)-2-(4′-N,N-diphénylamino-[1,1′-biphényl]-4-yl)vinyl)-2-phénylpyrimidine

Unicité

4-[3,6-Bis(diphénylamino)-9H-carbazol-9-YL]phénol se démarque par sa combinaison unique d'un groupe phénol avec un noyau carbazole et des substituants diphénylamino. Cette structure confère des propriétés électroniques et photophysiques supérieures par rapport aux composés similaires, ce qui la rend extrêmement précieuse dans les applications scientifiques et industrielles avancées.

Propriétés

Numéro CAS |

878675-01-5 |

|---|---|

Formule moléculaire |

C42H31N3O |

Poids moléculaire |

593.7 g/mol |

Nom IUPAC |

4-[3,6-bis(N-phenylanilino)carbazol-9-yl]phenol |

InChI |

InChI=1S/C42H31N3O/c46-38-25-21-35(22-26-38)45-41-27-23-36(43(31-13-5-1-6-14-31)32-15-7-2-8-16-32)29-39(41)40-30-37(24-28-42(40)45)44(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-30,46H |

Clé InChI |

ALAGSRXNPUYFCX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)

![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)

![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)

![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)

![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)

![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)